



(R)-(4-Bromophenyl)(phenyl)methanamine CAS number and structure

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Compound of Interest

(R)-(4-Bromophenyl)
(phenyl)methanamine

Cat. No.:

B8116889

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Technical Guide: (R)-(4-Bromophenyl) (phenyl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(R)-(4-Bromophenyl) (phenyl)methanamine**, a chiral amine that serves as a critical intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical identity, including CAS number and structure, and presents in-depth information on its synthesis, and applications in drug discovery, particularly as a precursor for δ -opioid receptor ligands and antifungal agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are included to support researchers in their scientific endeavors.

Chemical Identity and Properties

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine with a single stereocenter. Its enantiomerically pure form is essential for the stereospecific synthesis of various active pharmaceutical ingredients (APIs).



Property	Value	
IUPAC Name	(1R)-1-(4-bromophenyl)-1-phenylmethanamine	
CAS Number	220441-81-6 (free base)	
220441-84-9 (hydrochloride salt)		
Molecular Formula	C13H12BrN	
Molecular Weight	262.15 g/mol (free base)	
298.61 g/mol (hydrochloride salt)		
Appearance	Neat oil (free base)	
SMILES	NINVALID-LINKC2=CC=C2	
InChI Key	CUGXLVXNFZFUFF-CYBMUJFWSA-N	

Structure:

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Synthesis of (R)-(4-Bromophenyl) (phenyl)methanamine

The synthesis of enantiomerically pure **(R)-(4-Bromophenyl)(phenyl)methanamine** can be achieved through various methods, including asymmetric reduction of the corresponding imine or resolution of a racemic mixture.

Asymmetric Synthesis

A common approach for the asymmetric synthesis of chiral amines is the catalytic reduction of a prochiral imine.

Experimental Protocol: Asymmetric Reduction of N-(4-bromobenzhydrylidene)amine



This protocol is adapted from methodologies for the asymmetric synthesis of diarylmethylamines.

- Imine Formation: 4-Bromobenzophenone is reacted with a suitable amine source, such as ammonia or a protected amine, in the presence of a dehydrating agent to form the corresponding N-(4-bromobenzhydrylidene)amine.
- Asymmetric Reduction: The resulting imine is then subjected to asymmetric hydrogenation
 using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine
 ligand (e.g., (R)-BINAP). The reaction is typically carried out under a hydrogen atmosphere
 in an appropriate organic solvent.
- Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The
 solvent is evaporated, and the crude product is purified by column chromatography to yield
 enantiomerically enriched (R)-(4-Bromophenyl)(phenyl)methanamine. The enantiomeric
 excess (ee) is determined by chiral HPLC.

Resolution of Racemic (±)-(4-Bromophenyl) (phenyl)methanamine

Resolution of a racemic mixture is another widely used method to obtain the desired enantiomer.

Experimental Protocol: Diastereomeric Salt Crystallization

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.

- Salt Formation: A solution of racemic (±)-(4-Bromophenyl)(phenyl)methanamine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of a chiral resolving agent, such as L-(+)-tartaric acid.
- Crystallization: The mixture is allowed to cool, leading to the selective crystallization of one diastereomeric salt.
- Isolation and Liberation of the Free Amine: The crystalline salt is collected by filtration and can be recrystallized to improve diastereomeric purity. The purified salt is then treated with a



base (e.g., NaOH) to liberate the free **(R)-(4-Bromophenyl)(phenyl)methanamine**, which is subsequently extracted with an organic solvent.

Applications in Drug Development

(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable building block in the synthesis of various therapeutic agents.

Synthesis of δ -Opioid Receptor Ligands

This compound serves as a key intermediate in the preparation of selective δ -opioid receptor ligands, which are being investigated for their potential as analgesics with a reduced side-effect profile compared to traditional opioids.[1]

Experimental Workflow: Synthesis of a δ -Opioid Receptor Ligand

The following diagram illustrates a generalized synthetic pathway for the preparation of a δ -opioid receptor agonist from **(R)-(4-Bromophenyl)(phenyl)methanamine**.



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Caption: Generalized workflow for the synthesis of a δ -opioid receptor ligand.

Synthesis of Antifungal Agents

(R)-(4-Bromophenyl)(phenyl)methanamine is also utilized in the synthesis of chiral azole derivatives, such as enantiomers of bifonazole and related compounds, which exhibit antifungal properties.[1]

Experimental Protocol: Synthesis of a Chiral Azole Antifungal Agent

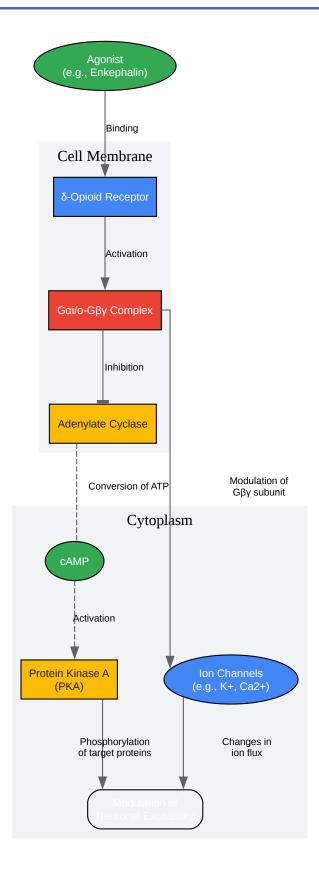


- N-Alkylation: **(R)-(4-Bromophenyl)(phenyl)methanamine** is reacted with a suitable azole-containing alkylating agent in the presence of a base to form the N-alkylated product.
- Purification: The crude product is purified by crystallization or column chromatography to yield the final chiral azole antifungal agent. The biological activity of the synthesized compound is then evaluated through in vitro antifungal assays against various fungal strains.

Signaling Pathway of the δ -Opioid Receptor

The δ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, G α i/o. Activation of the δ -opioid receptor by an agonist leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.





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Caption: Simplified signaling pathway of the δ -opioid receptor.



Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and application of **(R)-(4-Bromophenyl)(phenyl)methanamine** and its derivatives, as reported in the literature.

Parameter	Method/Compound	Value	Reference
Enantiomeric Excess (ee)	Asymmetric Synthesis	>95%	[1]
Yield	Diastereomeric Salt Resolution	Variable	-
δ-Opioid Receptor Binding Affinity (Ki)	Derivative Ligand	Varies (nM to μM range)	[1]
Antifungal Activity (MIC)	Chiral Azole Derivative	Varies (μg/mL range)	[1]

Note: The specific values for yield and biological activity are highly dependent on the specific reaction conditions and the structure of the final derivative.

Conclusion

(R)-(4-Bromophenyl)(phenyl)methanamine is a fundamentally important chiral building block in medicinal chemistry and drug development. Its value lies in providing a stereochemically defined core for the synthesis of complex molecules with specific biological activities. The synthetic routes outlined in this guide, coupled with an understanding of its application in targeting the δ -opioid receptor and fungal pathogens, provide a solid foundation for researchers and scientists. Further exploration of novel synthetic methodologies and applications of this versatile intermediate will continue to be a valuable endeavor in the pursuit of new therapeutic agents.

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References

- 1. researchgate.net [researchgate.net]
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